molecular formula C6H7Cl2NO B3058921 O-(4-chlorophenyl)hydroxylamine hydrochloride CAS No. 92829-67-9

O-(4-chlorophenyl)hydroxylamine hydrochloride

Cat. No.: B3058921
CAS No.: 92829-67-9
M. Wt: 180.03 g/mol
InChI Key: VVHWLFNAYRLPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-chlorophenyl)hydroxylamine hydrochloride, also known as 4-CPA HCl, is a chemical compound with a wide range of applications in scientific research and industry. It has a molecular weight of 180.03 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 122-123°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Active Site Modification in Enzyme Research

O-(2,4-Dinitrophenyl)hydroxylamine, a related compound, has been used to modify D-amino acid oxidase, specifically incorporating an amine group into the enzyme's active site. This modification helps in understanding enzyme mechanisms and active site dynamics (D’Silva, Williams, & Massey, 1986).

Determination of Carbonyl-Containing Compounds

O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), a compound similar to O-(4-chlorophenyl)hydroxylamine hydrochloride, has been utilized extensively for determining a wide range of carbonyl-containing compounds in various samples like water, blood, and air (Cancilla & Que Hee, 1992).

Synthesis of Insecticides

In the synthesis of insecticides such as flucycloxuron, intermediates derived from 4-chlorophenyl cyclopropyl ketone, a closely related compound, have been used, demonstrating its utility in the field of agricultural chemistry (Gao Xue-yan, 2011).

Spectrophotometric Reagents for Metal Determination

Some aromatic hydroxylamines, including N-benzoyl-p-chlorophenylhydroxylamine, have been used as spectrophotometric reagents for determining metals like vanadium, showcasing their applications in analytical chemistry (Majumdar & Das, 1966).

Antibacterial Activity Research

The synthesis and characterization of novel heterocyclic compounds with antibacterial properties have been conducted using hydroxylamine hydrochloride derivatives, demonstrating their potential in pharmaceutical research (Mehta, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

O-(4-chlorophenyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHWLFNAYRLPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1ON)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607268
Record name O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92829-67-9
Record name O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(4-chlorophenyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.